The compound is synthesized through various chemical processes involving benzenesulfonamide derivatives. Its synthesis often utilizes starting materials like sulfanilamide or other substituted benzenesulfonamides, which are readily available in chemical laboratories.
n-Cyanobenzenesulfonamide is classified as:
The synthesis of n-Cyanobenzenesulfonamide typically involves the following methods:
n-Cyanobenzenesulfonamide features a benzene ring substituted with a sulfonamide group (–SO2NH2) and a cyano group (–CN). The molecular formula is C7H6N2O2S.
n-Cyanobenzenesulfonamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for n-Cyanobenzenesulfonamide primarily revolves around its interaction with biological targets:
n-Cyanobenzenesulfonamide has several scientific uses:
4-Amino-N-cyanobenzenesulfonamide (CAS 116-47-2) represents a structurally specialized benzenesulfonamide derivative characterized by the presence of both an amino group (–NH₂) at the para position and a cyano substituent (–CN) on the sulfonamide nitrogen. Its systematic IUPAC name is 4-amino-N-cyanobenzenesulfonamide, with alternative designations including N¹-Cyanosulfanilamide and Sulcimide [4]. Its molecular formula is C₇H₇N₃O₂S, corresponding to a molecular weight of 197.21 g/mol. The defining structural features include:
This configuration is represented by the SMILES notation N#CNS(=O)(=O)C1=CC=C(N)C=C1 and the InChIKey NXBPVAODVMAXNK-UHFFFAOYSA-N [4]. The compound typically presents as a white-to-off-white crystalline solid, soluble in water and organic solvents. Its cyanamide moiety exhibits unique reactivity due to the juxtaposition of a nucleophilic amino nitrogen and an electrophilic nitrile carbon [6].
Table 1: Nomenclature and Identifiers for 4-Amino-N-cyanobenzenesulfonamide
| Systematic Name | Synonyms | CAS No. | Molecular Formula |
|---|---|---|---|
| 4-Amino-N-cyanobenzenesulfonamide | N¹-Cyanosulfanilamide, Sulcimide | 116-47-2 | C₇H₇N₃O₂S |
Benzenesulfonamides emerged as critical pharmacophores following the discovery of Prontosil Rubrum (the first sulfa drug) in the 1930s. The hydrolysis product, sulfanilamide (4-aminobenzenesulfonamide), became the foundational scaffold for antibacterial agents, acting via competitive inhibition of bacterial dihydropteroate synthase [4] [7]. The introduction of the cyano group (–CN) onto the sulfonamide nitrogen in 4-amino-N-cyanobenzenesulfonamide marked a strategic shift aimed at:
Modern medicinal chemistry leverages such modifications through "tail approaches":
4-Amino-N-cyanobenzenesulfonamide exhibits pronounced activity against carbonic anhydrases (CAs), zinc-dependent metalloenzymes regulating CO₂/HCO₃⁻ homeostasis. Its inhibitory mechanism involves:
Key isoform selectivity patterns include:
Table 2: Carbonic Anhydrase Isoform Inhibition by Benzenesulfonamide Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| SLC-0111 (Clinical) | 508 | 110 | 45 | 4.5 |
| 4-Amino-N-cyanobenzenesulfonamide | Not reported | Not reported | 7.4 | 9.67 |
| Optimized Dual-Tail Analog [7] | 82 | 6.1 | 0.6 | 0.9 |
Recent studies highlight its utility as a precursor for dual-tail inhibitors. Conjugation with secondary pharmacophores (e.g., benzylidene-thiazolidinones, coumarins) yields hybrid molecules with sub-nanomolar affinities for hCA IX/XII [5] [7]. These derivatives leverage the cyanobenzene scaffold for:
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: